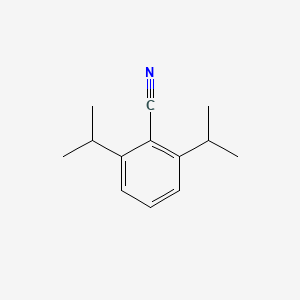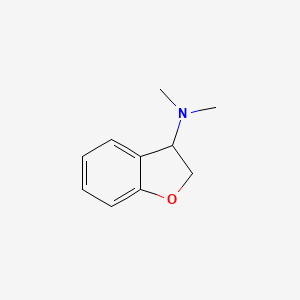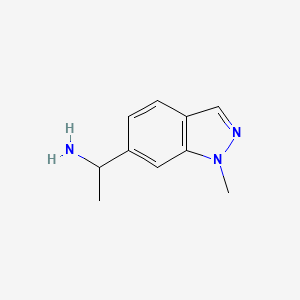![molecular formula C8H5FO3 B15204811 8-Fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15204811.png)
8-Fluoro-4H-benzo[d][1,3]dioxin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-4H-benzo[d][1,3]dioxin-4-one is a fluorinated derivative of the benzo[d][1,3]dioxin-4-one family. This compound is characterized by the presence of a fluorine atom at the 8th position of the benzo[d][1,3]dioxin-4-one core structure. The inclusion of fluorine often imparts unique chemical and biological properties, making this compound of significant interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acid derivatives with acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile at room temperature . The amidation of the synthesized benzo[d][1,3]dioxin-4-one derivatives with primary amines can be performed to yield the corresponding salicylamides .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Fluoro-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated benzo[d][1,3]dioxin-4-one derivatives.
Wissenschaftliche Forschungsanwendungen
8-Fluoro-4H-benzo[d][1,3]dioxin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated structure.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of 8-Fluoro-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzymes or modulation of receptor activity, contributing to its biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
4H-benzo[d][1,3]dioxin-4-one: The non-fluorinated parent compound.
5-Fluoro-4H-benzo[d][1,3]dioxin-4-one: A fluorinated derivative with the fluorine atom at the 5th position.
1,3-benzodioxane: An isomeric compound with different substitution patterns.
Uniqueness: 8-Fluoro-4H-benzo[d][1,3]dioxin-4-one is unique due to the specific positioning of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The presence of fluorine enhances its stability and ability to participate in hydrogen bonding, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C8H5FO3 |
|---|---|
Molekulargewicht |
168.12 g/mol |
IUPAC-Name |
8-fluoro-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C8H5FO3/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-3H,4H2 |
InChI-Schlüssel |
QXGZUWFMEHXWDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(C=CC=C2F)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-3H-pyrrolo[2,3-c]quinoline](/img/structure/B15204733.png)

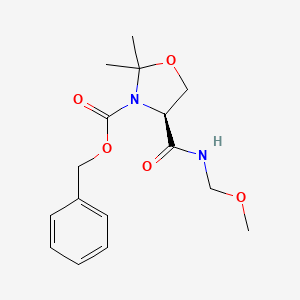
![(3aS,5R,7aS)-7a-(4-Bromothiazol-2-yl)-5-methylhexahydro-1H-pyrano[3,4-c]isoxazole](/img/structure/B15204748.png)
![2-(Hydroxymethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B15204753.png)
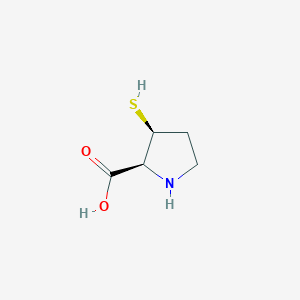
![2-({[4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B15204775.png)

![tert-Butyl 8-amino-4-azabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B15204786.png)


